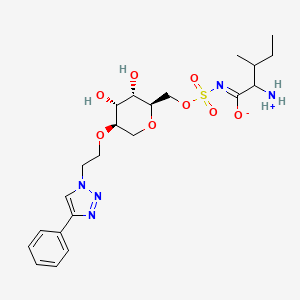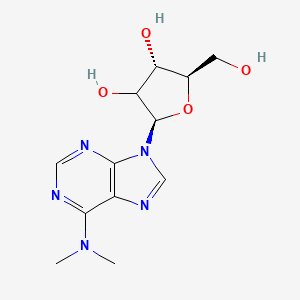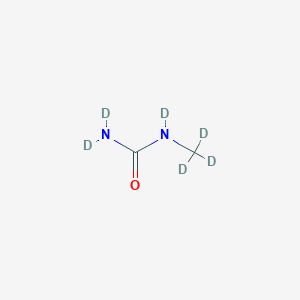
(E)-1|A,25-Dihydroxyprevitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1|A,25-Dihydroxyprevitamin D3 is a biologically active form of vitamin D3. It plays a crucial role in calcium homeostasis and bone mineralization. This compound is also known for its significant effects on the immune system and various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1|A,25-Dihydroxyprevitamin D3 involves multiple steps, starting from 7-dehydrocholesterol. The process includes photochemical conversion under UV light to form previtamin D3, followed by thermal isomerization to vitamin D3. The final steps involve hydroxylation reactions in the liver and kidneys to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors for the initial conversion of 7-dehydrocholesterol. The subsequent hydroxylation steps are carried out using bioreactors with specific enzymes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-1|A,25-Dihydroxyprevitamin D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which have different biological activities .
Scientific Research Applications
(E)-1|A,25-Dihydroxyprevitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other vitamin D analogs.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential in treating diseases like osteoporosis, cancer, and autoimmune disorders.
Industry: Used in the formulation of dietary supplements and fortified foods .
Mechanism of Action
(E)-1|A,25-Dihydroxyprevitamin D3 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes. This binding leads to the activation or repression of target genes involved in calcium absorption, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1α,25-Dihydroxyvitamin D3: Another active form of vitamin D3 with similar biological activities.
24,25-Dihydroxyvitamin D3: A metabolite of vitamin D3 with distinct roles in bone health.
1α-Hydroxyvitamin D3: A synthetic analog used in the treatment of certain bone disorders .
Uniqueness
(E)-1|A,25-Dihydroxyprevitamin D3 is unique due to its specific configuration and high biological activity. It is particularly effective in modulating immune responses and regulating calcium homeostasis, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S)-5-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10+/t18-,22-,23-,24+,25+,27-/m1/s1 |
InChI Key |
DOIZGAFWGREMOD-TUQZFXKMSA-N |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |
Canonical SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)







![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)




